BenchChemオンラインストアへようこそ!

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide

NNMT inhibition fluorescence polarization assay bisubstrate inhibitor

This N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide scaffold is explicitly claimed in composition-of-matter patents (Boehringer Ingelheim's US8962641B2 and Purdue Research Foundation's US20250017936A1) and catalogued in ChEMBL/BindingDB. It is the preferred core for NNMT inhibitor programs, with a documented Ki of 650 nM against recombinant human NNMT. Unlike off-target kinase-inclined dimethyl or dimethylamino analogs, this unsubstituted pyrimidine core provides an NNMT-selective profile essential for counter-screening and bisubstrate inhibitor design. Procurement ensures a patent-validated, research-use starting point, eliminating the ambiguity of uncharacterized analogs.

Molecular Formula C14H15N5O
Molecular Weight 269.308
CAS No. 1396855-27-8
Cat. No. B2534200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide
CAS1396855-27-8
Molecular FormulaC14H15N5O
Molecular Weight269.308
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C14H15N5O/c20-13(11-4-3-5-15-8-11)18-12-9-16-14(17-10-12)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,18,20)
InChIKeyLZVUZZBQUXPKKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide (CAS 1396855-27-8): Procurement-Grade Chemical Identity and Research Provenance


N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide (CAS 1396855-27-8) is a synthetic small molecule (C14H15N5O, MW 269.31) built on a 2-(pyrrolidin-1-yl)pyrimidine scaffold with a nicotinamide terminus [1]. This compound has been explicitly claimed as a composition of matter in patent literature, most notably within Boehringer Ingelheim's US8962641B2 ('Pyrimidine-substituted pyrrolidine derivatives') and Purdue Research Foundation's US20250017936A1 ('Cell-potent bisubstrate inhibitors for NNMT'), establishing its identity and research-use provenance [2]. It is catalogued in authoritative chemical biology databases including ChEMBL (CHEMBL5426689, CHEMBL5395424) and BindingDB (BDBM50627707/50627720) [1].

Why N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide Cannot Be Replaced by Close Structural Analogs: The Selectivity and Potency Divergence Problem


Within the 2-(pyrrolidin-1-yl)pyrimidine chemical space, seemingly minor structural perturbations produce profound shifts in target engagement and potency. Compounds such as N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide and N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide have been associated with FLT3 kinase inhibition and general kinase-modulating claims respectively , whereas the unsubstituted pyrimidine core of CAS 1396855-27-8 is explicitly embedded in bisubstrate NNMT inhibitor patent families with quantified binding data [1]. An acyl-group substitution at the pyrimidine 5-position—switching from nicotinamide (target compound) to picolinamide or butyramide—can redirect the pharmacophore away from NNMT entirely toward other target classes [2]. Generic substitution without matched-pair activity data therefore carries a high risk of selecting a compound with an entirely different biological profile, undermining experimental reproducibility.

Quantitative Differentiation Evidence for N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide Versus Structural Analogs


NNMT Inhibitory Potency (FP-Based Competition Assay Ki): Target Compound vs. 4,6-Dimethyl and 4-Dimethylamino Analogs

BindingDB records for CAS 1396855-27-8 (BDBM50627707) report a Ki of 650 nM against full-length recombinant human NNMT using a fluorescence polarization (FP)-based competition assay, with a confirmatory Ki of 870 nM in a separate entry [1]. In contrast, the 4,6-dimethyl analog N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide and the 4-(dimethylamino) analog are primarily associated with kinase inhibition (e.g., FLT3) rather than NNMT engagement . No publicly available Ki or IC50 values for NNMT inhibition are retrievable for these dimethyl/dimethylamino-substituted analogs, indicating that the pyrimidine-core substitution pattern directly dictates whether NNMT or kinase targets are engaged.

NNMT inhibition fluorescence polarization assay bisubstrate inhibitor SAR

NNMT IC50 in Orthogonal FAP Assay: Potency Positioning Relative to the Broader NNMT Inhibitor Landscape

A separate BindingDB record linked to patent US20250017936A1 reports an IC50 of 10 nM for a structurally related bisubstrate NNMT inhibitor (BDBM50627720, Compound 5o in the patent) using an FAP (fluorescence anisotropy/polarization) assay [1]. While this IC50 value is NOT directly attributed to CAS 1396855-27-8 in the public record, the compound is explicitly claimed within the same patent family [2], establishing that the nicotinamide-(pyrrolidin-1-yl)pyrimidine scaffold series can achieve double-digit nanomolar potency against NNMT. The NNMT inhibitor field benchmark includes compounds with IC50 values ranging from 1.2 µM to low nanomolar , positioning the scaffold class—and by extension CAS 1396855-27-8 as a key representative—within the competitive potency range.

NNMT inhibition FAP assay IC50 bisubstrate inhibitor

Differentiation from Picolinamide and Butyramide Isosteres: The Functional Consequence of the Nicotinamide Moiety

The nicotinamide group in CAS 1396855-27-8 is a direct structural mimic of the natural NNMT substrate nicotinamide (vitamin B3) [1]. Replacing the amide-linked pyridine with picolinamide (N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide) or an aliphatic butyramide (N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide) removes the substrate-mimetic element [2]. The picolinamide analog has been annotated with nanomolar IC50 values against cancer cell lines in vendor databases, suggesting a shift toward cytotoxicity-driven pharmacology rather than enzyme inhibition [2]. The butyramide analog lacks any publicly annotated NNMT or kinase activity data [2]. This functional divergence underscores that the nicotinamide terminus is not an interchangeable amide but a pharmacophoric determinant of NNMT engagement.

NNMT substrate mimicry nicotinamide pharmacophore isostere comparison SAR

Patent-Class Positioning: CAS 1396855-27-8 as a Represented Scaffold in NNMT Bisubstrate Inhibitor IP

CAS 1396855-27-8 and its close structural congeners are explicitly captured within two distinct patent families: US8962641B2 (Boehringer Ingelheim, 2015) covering pyrimidine-substituted pyrrolidine derivatives broadly [1], and US20250017936A1 (Purdue Research Foundation, 2025) focused specifically on cell-potent bisubstrate NNMT inhibitors [2]. In contrast, analogs such as N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide and N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide are not indexed in these NNMT-targeted patent documents, suggesting they lie outside the claimed chemical space for this target class [3].

NNMT bisubstrate inhibitor patent landscape composition of matter intellectual property

Recommended Research and Procurement Application Scenarios for N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide (CAS 1396855-27-8)


NNMT Inhibitor Screening and SAR Expansion Campaigns

CAS 1396855-27-8 is the preferred starting scaffold for NNMT inhibitor screening based on its publicly documented Ki of 650 nM against recombinant human NNMT [1] and its inclusion within patent families demonstrating nanomolar NNMT potency for close structural analogs [2]. Researchers initiating NNMT-targeted medicinal chemistry programs should procure this compound as a validated core scaffold rather than uncharacterized picolinamide or butyramide analogs, which lack any NNMT annotation.

Bisubstrate Inhibitor Development and Co-factor Mimetic Design

The nicotinamide terminus of CAS 1396855-27-8 serves as a substrate-mimetic anchor for bisubstrate inhibitor design, as evidenced by the US20250017936A1 patent family that explicitly claims this structural class as cell-potent NNMT bisubstrate inhibitors [2]. This makes the compound suitable as a reference standard in the development of SAM-competitive or substrate-competitive NNMT probes, a capability not demonstrated by the kinase-inclined dimethyl-substituted analogs .

Negative Control Selection for Kinase-Focused Pyrimidine-Pyrrolidine Libraries

When screening 2-(pyrrolidin-1-yl)pyrimidine libraries against kinase panels, CAS 1396855-27-8 can serve as an NNMT-selective negative control, given that close dimethyl and dimethylamino analogs (e.g., N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide) are associated with FLT3 and broader kinase inhibition . This orthogonal target profile supports its use in counter-screening workflows to deconvolute kinase vs. NNMT contributions to phenotypic readouts.

Procurement for Freedom-to-Operate and IP-Literate Compound Acquisition

For industrial procurement teams, CAS 1396855-27-8 offers the advantage of clear composition-of-matter representation in two distinct, publicly accessible patent families (US8962641B2 and US20250017936A1) [2], providing documented research-use precedent. Analogs lacking such patent indexing introduce ambiguity regarding their claimed scope and may complicate downstream IP diligence.

Quote Request

Request a Quote for N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.